Piperazine dihydrochloride

Descripción

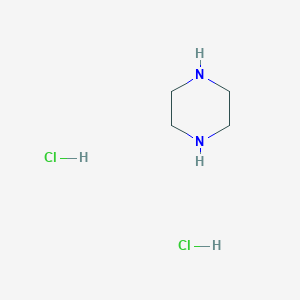

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVIJWRCGSYCMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2.2HCl, C4H12Cl2N2 | |

| Record name | PIPERAZINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110-85-0 (Parent) | |

| Record name | Piperazine dihydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4047096 | |

| Record name | Piperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Piperazine dihydrochloride appears as white to cream-colored needles or powder. Mp: 318-20 °C (with decomposition)., White to cream-colored needles or powder; [NIOSH], White to cream-colored needles or powder. | |

| Record name | PIPERAZINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperazine dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/603 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PIPERAZINE DIHYDROCHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/265 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Piperazine dihydrochloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0517.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

41 % (NIOSH, 2023), 41% | |

| Record name | PIPERAZINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperazine dihydrochloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0517.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

142-64-3 | |

| Record name | PIPERAZINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperazine dihydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERAZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17VU4Z4W88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIPERAZINE DIHYDROCHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/265 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Piperazine, dihydrochloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TL3D6AA8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

635 °F (NIOSH, 2023), 635 °F | |

| Record name | PIPERAZINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PIPERAZINE DIHYDROCHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/265 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Piperazine dihydrochloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0517.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Strategies and Chemical Modification of Piperazine Dihydrochloride and Its Derivatives

Established Methodologies for Piperazine (B1678402) Ring Formation

The construction of the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, can be achieved through various established synthetic routes. These methods often involve the cyclization of linear precursors or the modification of other cyclic structures.

One of the most common strategies is the cyclization of corresponding linear diamine precursors . researchgate.netresearchgate.net This typically involves reacting a 1,2-diamine with a dielectrophile. Another widely used approach is the reduction of (di)ketopiperazines . rsc.orgresearchgate.net These diketopiperazines are often synthesized from amino acids or 1,2-diamines. rsc.org

Alternative strategies include:

Hydrogenation of pyrazines : The reduction of the aromatic pyrazine (B50134) ring can yield the saturated piperazine structure. researchgate.netresearchgate.netrsc.org

Dimerization of aziridines : A [3+3] type dimerization of aziridine (B145994) rings can form the six-membered piperazine ring. researchgate.netresearchgate.net

Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives : Cleavage of the C-N bond in activated DABCO allows for the formation of functionalized piperazines. researchgate.netrsc.org This method is particularly efficient for synthesizing piperazines functionalized at the nitrogen atoms without altering the carbon skeleton. rsc.org

Reductive amination : This method can be used to form N-alkyl derivatives of piperazine. mdpi.com

Double Michael addition : A newer approach involves the sequential double Michael addition of nitrosoalkenes to primary amines, which yields bis(oximinoalkyl)amines. These intermediates then undergo stereoselective catalytic reductive cyclization to form the piperazine ring, allowing for the introduction of substituents at both carbon and nitrogen atoms. researchgate.netnih.gov

A simplified, one-pot procedure for creating monosubstituted piperazines involves the in-situ generation of piperazine monohydrochloride from equimolar amounts of anhydrous piperazine and piperazine dihydrochloride (B599025) in methanol. nih.gov This active piperazine-1-ium cation can then react with various electrophiles. nih.gov

| Methodology | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Cyclization of Linear Diamines | 1,2-diamines, dielectrophiles | Fundamental and widely applicable approach. | researchgate.netresearchgate.net |

| Reduction of (Di)ketopiperazines | (Di)ketopiperazines (from amino acids) | Commonly used, allows for chiral precursors. | rsc.orgresearchgate.net |

| Hydrogenation of Pyrazines | Pyrazines, pyrazinium salts | Reductive method starting from an aromatic heterocycle. | researchgate.netrsc.org |

| Ring-Opening of DABCO | DABCO, activating agents, nucleophiles | Efficient for N-functionalized piperazines. | researchgate.netrsc.org |

| Double Michael Addition & Reductive Cyclization | Primary amines, nitrosoalkenes | Allows for C- and N-substituted piperazines. | researchgate.netnih.gov |

| One-pot Monosubstitution | Piperazine, Piperazine dihydrochloride | Simplified procedure using an in-situ generated active cation. | nih.gov |

Advanced Derivatization Techniques and Functionalization of the Piperazine Nucleus

While traditional syntheses often focus on N-substitution, recent advances have enabled the direct functionalization of the carbon atoms of the piperazine ring, significantly expanding its structural diversity. mdpi.comnsf.gov This is challenging because methods successful for other heterocycles like pyrrolidines often fail with piperazines due to the second nitrogen atom, which can cause side reactions or inhibit catalysts. mdpi.comnih.gov

C-H Functionalization: Direct C-H functionalization introduces substituents onto the carbon backbone of the piperazine ring. Several powerful techniques have emerged:

Photoredox Catalysis : This method uses light to initiate radical-based transformations. It has been successfully applied for the α-C-H arylation, vinylation, and heteroarylation of N-aryl piperazines. mdpi.comnsf.govnih.gov The reaction is often initiated by a photocatalyst that oxidizes the piperazine, generating a radical that can couple with various partners. mdpi.com

α-Lithiation Trapping : This approach involves the deprotonation of a carbon atom adjacent (alpha) to a nitrogen atom using a strong base, followed by trapping the resulting lithiated intermediate with an electrophile. nih.govbeilstein-journals.org Direct diastereoselective α-C-H lithiation of N-Boc protected piperazines has been achieved. nsf.gov

Transition-Metal-Catalyzed C-H Functionalization : Various transition metals can catalyze the direct functionalization of C-H bonds, offering another route to carbon-substituted piperazines. nih.govbeilstein-journals.org

Stannyl (B1234572) Amine Protocol (SnAP) : Developed as a convergent method, SnAP chemistry utilizes stannyl amine reagents and aldehydes. mdpi.comnsf.gov A copper-mediated oxidation of the C-Sn bond forms an α-aminyl radical, which then cyclizes with an imine intermediate to generate C-functionalized piperazines. mdpi.com

N-Functionalization: Substitution at the nitrogen atoms remains a cornerstone of piperazine chemistry.

N-Alkylation and N-Arylation : These are the most common modifications. N-alkylation is typically achieved through nucleophilic substitution on alkyl halides or reductive amination. mdpi.com N-arylation often employs palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann-Goldberg reactions, particularly with aromatic halides. mdpi.com

Acylation : The amine groups of piperazine readily react with acyl halides or acid anhydrides to form amides, a common strategy for introducing various functional groups. ambeed.com

Derivatization for Analysis : For analytical purposes, piperazine can be derivatized to make it detectable by methods like HPLC-UV. Reagents such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) or dansyl chloride react with piperazine to form stable, UV-active or fluorescent derivatives. jocpr.comjocpr.comqascf.com

| Functionalization Type | Technique | Description | Reference |

|---|---|---|---|

| C-H Functionalization | Photoredox Catalysis | Light-induced radical reactions for C-C bond formation at the α-carbon. | mdpi.comnsf.govnih.gov |

| α-Lithiation | Deprotonation and trapping with electrophiles for substitution at the α-carbon. | nih.govbeilstein-journals.org | |

| Transition-Metal Catalysis | Metal-catalyzed activation and functionalization of C-H bonds. | nih.govbeilstein-journals.org | |

| SnAP Chemistry | Convergent synthesis from aldehydes and stannyl amine reagents. | mdpi.comnsf.gov | |

| N-Functionalization | N-Alkylation/N-Arylation | Substitution at nitrogen atoms via reactions like Buchwald-Hartwig or reductive amination. | mdpi.com |

| Analytical Derivatization | Reaction with reagents like NBD-Cl or Dansyl chloride to enable detection. | jocpr.comjocpr.comqascf.com |

Principles of Rational Design in the Synthesis of Substituted this compound Analogues

The rational design of substituted piperazine analogues is a key strategy in medicinal chemistry and materials science. The piperazine scaffold is considered a "privileged" structure because its derivatives can interact with a wide range of biological targets. nih.gov The design process involves strategically modifying the piperazine core to optimize its properties for a specific application.

Key principles of rational design include:

Modulating Physicochemical Properties : The two nitrogen atoms in the piperazine ring can be protonated under physiological pH. nih.gov This feature is exploited to enhance aqueous solubility and oral bioavailability. nih.gov The introduction of different substituents can fine-tune lipophilicity, which influences membrane penetration. nih.gov

Scaffolding and Pharmacophore Arrangement : The piperazine ring acts as a versatile scaffold to orient pharmacophoric groups—the essential features of a molecule that interact with a biological target—in the correct three-dimensional arrangement. mdpi.com The spacer length and geometry between the piperazine core and terminal functional groups play a crucial role in activity. koreascience.kr

Structure-Activity Relationship (SAR) Studies : Synthesis of a series of analogues with systematic variations allows for the study of SAR. For example, introducing different electron-donating or electron-withdrawing substituents onto phenyl rings attached to the piperazine core helps in understanding how these changes affect biological activity. nih.gov

Bioisosteric Replacement : The piperazine ring can be used as a bioisostere for other cyclic amines, such as morpholines or piperidines. Its unique 1,4-nitrogen arrangement allows for adjustments in 3D geometry that are not easily accessible with other six-membered rings, potentially improving target affinity and specificity. nsf.gov

For instance, in the design of potential anticancer agents, phenylpiperazine moieties were introduced into a 1,2-benzothiazine scaffold. The design was based on the structures of known topoisomerase II inhibitors, with the piperazine nitrogens providing basic centers and various substituents on the phenyl ring modulating lipophilicity to enhance interaction with DNA. nih.govresearchgate.net Similarly, trisubstituted piperazine derivatives have been rationally designed as potent protease inhibitors, where modifications improved both antiviral activity and pharmacokinetic properties like oral bioavailability. acs.org

Advanced Structural Elucidation and Conformational Analysis

Crystallographic Investigations of Piperazine (B1678402) Dihydrochloride (B599025) and Related Compounds

Crystallographic techniques, particularly X-ray diffraction, provide unparalleled insights into the precise spatial arrangement of atoms within a crystalline solid. These methods have been instrumental in defining the molecular geometry, crystal packing, and intermolecular interactions of piperazine dihydrochloride.

X-ray Diffraction Studies for Atomic Arrangement

A redetermination of the crystal structure of this compound monohydrate using modern diffractometer data confirmed its atomic arrangement with greater precision than earlier studies that used photographic methods. iucr.org This study provided accurate atomic coordinates and displacement parameters. In the case of trans-2,5-dimethylpiperazine (B131708) dihydrochloride, X-ray diffractometer data revealed that the piperazine ring adopts an almost ideal chair conformation with the methyl groups in the equatorial position. iucr.org The endocyclic bond lengths were determined to be approximately 1.503 Å for C-N and 1.534 Å for C-C, with bond angles of about 108.7° for C-C-N and 112.4° for C-N-C. iucr.org

Similarly, the crystal structure of 1,4-bis-(cyclopropylmethyl) this compound was determined by single-crystal X-ray diffraction, confirming the "chair" conformation of the piperazinium ion with a center of symmetry. jst.go.jp In the crystal structure of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, the piperazine ring also adopts a chair conformation. iucr.org

Selected Crystallographic Data for this compound and Related Compounds

| Compound | Crystal System | Space Group | Key Conformational Feature | Reference |

|---|---|---|---|---|

| This compound Monohydrate | Not specified in provided text | Not specified in provided text | Chains of hydrogen-bonded ions | iucr.org |

| trans-2,5-Dimethylthis compound | Monoclinic | P2t/n | Almost ideal chair conformation with equatorial methyl groups | iucr.org |

| 1,4-bis-(cyclopropylmethyl) this compound | Monoclinic | P21/c | "Chair" conformation with a center of symmetry | jst.go.jp |

| 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride | Not specified in provided text | Not specified in provided text | Chair conformation of the piperazine ring | iucr.org |

Analysis of Hydrogen Bonding Networks and Crystal Packing

The crystal packing of this compound is significantly influenced by hydrogen bonding. In this compound monohydrate, the structure exhibits N—H···Cl hydrogen bonds, which form chains of ions. iucr.org The water molecules are situated in channels formed by these chains and participate in weak O—H···Cl hydrogen bonds. iucr.org

In trans-2,5-dimethylthis compound, the crystal structure is characterized by strong N-H···Cl hydrogen bonds with distances of 3.07-3.08 Å. iucr.org The crystal packing of 1,4-bis-(cyclopropylmethyl) this compound is primarily due to the electrostatic attraction between the chloride and nitrogen atoms, reinforced by hydrogen bonds. jst.go.jp For the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, the cations are linked by N—H⋯O hydrogen bonds, forming inversion dimers, and the chloride anion is linked to the cation via an N—H⋯Cl hydrogen bond. iucr.org These interactions create layers within the crystal structure. iucr.org

The study of lomeridine dihydrochloride polymorphs also highlighted the importance of hydrogen bonding, with each polymorph forming two hydrogen bonds between the hydrochloric acids and the two nitrogen atoms of the piperazine ring. nih.gov The differences in the lengths of these hydrogen bonds were reflected in their infrared spectra and thermal analysis profiles. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound in various states. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecule's connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the atoms in this compound.

In the ¹H NMR spectrum of this compound in D₂O, a singlet is observed at δ 3.59 ppm. This chemical shift is deshielded compared to free piperazine (δ 2.74 ppm) and piperazine monohydrochloride (δ 3.11 ppm), indicating the effect of protonation on the nitrogen atoms. semanticscholar.org The ¹³C NMR spectrum shows a signal at δ 43.1 ppm, which is shielded compared to neutral piperazine (δ 47.5 ppm) and its monohydrochloride (δ 45.3 ppm).

For substituted piperazine dihydrochlorides, the NMR spectra become more complex, providing detailed structural information. For instance, the ¹H NMR spectrum of 1-(4-fluorophenyl)piperazine (B120373) dihydrochloride in DMSO-d6 shows characteristic signals for the aromatic and piperazine protons. chemicalbook.com Similarly, detailed ¹H and ¹³C NMR data are available for other derivatives like 1-[2-(3-fluorophenyl)ethyl]-4-(3-phenylpropyl)-piperazine dihydrochloride and 1-(4-chlorophenyl)piperazine (B178656) dihydrochloride. chemicalbook.com

¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Piperazine and its Hydrochloride Salts

| Compound | ¹H NMR (δ) | ¹³C NMR (δ) | Reference |

|---|---|---|---|

| Piperazine | 2.74 | 47.5 | |

| Piperazine Monohydrochloride | 3.11 | 45.3 | semanticscholar.org |

| This compound | 3.59 | 43.1 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. A strong absorption in the range of 2500–2700 cm⁻¹ is attributed to the N-H stretching of the hydrochloride salt. The C-N vibrations typically appear around 1600 cm⁻¹.

The IR spectra of piperazine and its derivatives have been studied, with the C-N stretching vibration in piperazine itself observed in the 1199-1323 cm⁻¹ region. researchgate.net For this compound monohydrate, the IR spectrum is used for identification purposes, ensuring it is concordant with a reference standard. amphray.com The IR spectrum of piperazine monohydrochloride is also well-documented. nist.gov Differences in the IR spectra of polymorphs of lomeridine dihydrochloride, particularly in the N-H stretching vibration region, have been used to distinguish between them. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. The molecular weight of this compound is 159.05 g/mol .

Various piperazine derivatives have been analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov These studies provide information on the precursor ions and major fragmentation patterns. For example, in the analysis of piperazine designer drugs, the mass spectra reveal characteristic fragments that aid in their identification. nih.gov The fragmentation of N,N-disubstituted piperazine derivatives under electron ionization (EI) conditions often involves cleavage initiated by the nitrogen atoms of the piperazine ring. tandfonline.com

For piperazine itself, which has a low molecular weight and lacks a strong chromophore, detection by LC-MS/MS can be challenging but has been successfully developed for its analysis in biological samples. researchgate.net The fragmentation of various piperazine analogues, including benzylpiperazines and phenylpiperazines, has been studied in detail to understand their characteristic cleavage patterns upon collision-induced dissociation. xml-journal.net

Computational Chemistry and Molecular Modeling Studies

Computational studies, particularly those employing Density Functional Theory (DFT) and molecular dynamics, have been instrumental in characterizing piperazine and its derivatives. While comprehensive studies focusing exclusively on the simple this compound salt are not extensively published, the methodologies and findings from related, more complex piperazine-containing compounds provide a robust framework for its analysis.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For piperazine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine a variety of electronic and structural parameters. researchgate.net These calculations provide a theoretical basis for understanding the molecule's reactivity and spectroscopic properties.

Key electronic properties and analyses derived from DFT calculations for piperazine-containing molecules include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability and reactivity of the molecule. For instance, in studies of N-substituted piperazines, FMO analysis helps to understand how different substituents affect the electronic distribution and reactivity. researchgate.net In a typical piperazine derivative, the HOMO is often localized on the piperazine ring and any electron-donating groups, while the LUMO is distributed over electron-withdrawing portions of the molecule. bohrium.com

Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule. rsc.org For a protonated species like this compound, the MEP surface would show positive potential around the ammonium (B1175870) protons (N-H) and the C-H bonds, indicating sites susceptible to nucleophilic attack. The chloride counter-ions would be associated with regions of negative potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions. researchgate.net For this compound, NBO analysis would quantify the donor-acceptor interactions, particularly the hydrogen bonding between the protonated nitrogen atoms of the piperazine ring and the chloride anions.

Global Reactivity Descriptors: Parameters such as chemical hardness, chemical potential, and electrophilicity index are calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity. rsc.orgmdpi.com

A summary of typical electronic properties calculated via DFT for piperazine derivatives is presented in Table 1.

| Property | Description | Typical Application for this compound |

| HOMO-LUMO Energy Gap | The difference in energy between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates electronic stability and the energy required for electronic excitation. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electron density, showing regions of positive and negative electrostatic potential. | Identifies reactive sites for electrophilic and nucleophilic attack, and hydrogen bonding locations. rsc.org |

| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in a molecule. | Provides insight into the charge distribution and the partial charges on each atom. |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer, hyperconjugative interactions, and the nature of chemical bonds. | Characterizes the N-H···Cl hydrogen bonds and other intramolecular interactions. researchgate.net |

| Global Reactivity Descriptors | Includes electronegativity, chemical hardness, and electrophilicity index, derived from FMO energies. | Quantifies the overall reactivity and stability of the molecule. mdpi.com |

For piperazine and its salts, the six-membered ring can theoretically adopt several conformations, including the chair, boat, and twist-boat forms. Experimental data from X-ray crystallography and computational studies consistently show that the chair conformation is the most stable and predominant form for the piperazine ring in its dihydrochloride salt. nih.govjst.go.jpiucr.orgiucr.orgcambridge.orgrsc.orgresearchgate.net This preference is due to the minimization of steric and torsional strain.

Conformational Analysis: Studies on various piperazine derivatives confirm the thermodynamic preference for the chair conformation. smolecule.comnih.gov In this compound, the two nitrogen atoms are protonated, leading to the formation of a dication. The electrostatic repulsion between these two positively charged centers further stabilizes the chair conformation where they are maximally separated. The energy barrier between the chair and boat conformations becomes significantly higher upon protonation, effectively "locking" the molecule in the chair form. smolecule.com

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time. For piperazine derivatives, MD simulations can reveal the stability of different conformations and the nature of their interactions with their environment, such as solvent molecules or biological targets. smolecule.commdpi.com A simulation of this compound in an aqueous solution would demonstrate the stability of the chair conformation and the dynamics of the hydrogen-bonding network between the protonated amine groups, the chloride ions, and surrounding water molecules. The conformational adaptability of the piperazine ring is considered a crucial factor in the context of drug design. smolecule.com

Key conformational parameters for the chair form of the piperazine ring are summarized in Table 2.

| Parameter | Description | Expected Value/State for this compound |

| Ring Conformation | The overall 3D shape of the piperazine ring. | Predominantly the chair conformation. nih.govjst.go.jpiucr.org |

| Nitrogen Protonation | The protonation state of the nitrogen atoms at physiological or acidic pH. | Both nitrogen atoms are protonated, forming a dication (piperazinium ion). smolecule.com |

| Hydrogen Bonding | The interaction between the N-H protons and the chloride anions. | Strong N-H···Cl hydrogen bonds are the primary intermolecular interactions stabilizing the crystal lattice. cambridge.org |

| Conformational Rigidity | The energy barrier to ring inversion (e.g., chair-to-boat). | Increased rigidity upon protonation, locking the ring in the chair form. smolecule.com |

Pharmacological Characterization and Mechanistic Investigations

Neurotransmitter Receptor Interactions and Modulation

The piperazine (B1678402) nucleus is a common scaffold in a multitude of centrally acting agents, and as such, its derivatives have been shown to interact with a wide array of neurotransmitter receptors. These interactions are often complex, with the nature of the substitution on the piperazine ring dictating the affinity and efficacy at various receptor subtypes.

Gamma-Aminobutyric Acid (GABA) Receptor Agonism

Piperazine's interaction with the γ-aminobutyric acid (GABA) system is a cornerstone of its established pharmacological action, particularly in the context of its use as an anthelmintic agent. Piperazine and its salts, including the dihydrochloride (B599025), act as agonists at GABA receptors. pediatriconcall.comdrugbank.com This agonistic activity is particularly selective for the GABA receptors found on the muscle membranes of helminths. pediatriconcall.comwikipedia.org The binding of piperazine to these receptors leads to a hyperpolarization of the nerve endings, which in turn induces a flaccid paralysis of the parasite. drugbank.com This paralysis allows the host organism to expel the worms through normal peristaltic activity. drugbank.com The selectivity of piperazine for helminth GABA receptors is attributed to the fact that vertebrates primarily utilize GABA in the central nervous system, and the helminth GABA receptor is a different isoform from that of vertebrates. pediatriconcall.comwikipedia.org

Conversely, some studies on piperazine derivatives have indicated a different mode of action at human GABA receptors. Certain piperazine derivatives have been shown to act as antagonists of the human α1β2γ2 GABAA receptor. nih.gov For instance, chlorophenylpiperazines were identified as potent GABAA receptor antagonists. nih.gov This antagonistic action at the primary inhibitory receptor in the brain could lead to an indirect increase in catecholamine levels. nih.gov

Table 1: Investigated Piperazine Derivatives and their Effects on the Human α1β2γ2 GABAA Receptor

| Derivative | Effect | Potency (IC20) |

| 1-(2-chlorophenyl)piperazine (2CPP) | Antagonist | 46μM |

| 1-(3-chlorophenyl)piperazine (3CPP/mCPP) | Antagonist | Not specified |

| Benzylpiperazine (BZP) | Antagonist | Not specified |

| Methylbenzylpiperazines (2/3MBP) | Antagonist | Not specified |

| Phenylpiperazine (PP) | Antagonist | Not specified |

| Methoxyphenylpiperazines (2/3/4MPP/MeOPP) | Antagonist | Not specified |

| Chlorophenylpiperazines (2/4CPP) | Antagonist | Not specified |

| Fluorophenylpiperazines (4FPP/TFMPP) | Antagonist | Not specified |

This table is based on findings from a study investigating the effects of various piperazine derivatives on the human α1β2γ2 GABAA receptor expressed in Xenopus oocytes. nih.gov

Serotonin (B10506) Receptor Modulation (e.g., 5-HT Receptor Ligand Activity)

Piperazine derivatives are a significant class of ligands for serotonin (5-HT) receptors, demonstrating a wide range of affinities and functional activities. nih.gov The nature of the aryl substituent on the piperazine ring is a key determinant of the binding profile. nih.gov

Many arylpiperazine derivatives exhibit high affinity for the 5-HT1A receptor subtype. nih.govnih.gov For example, 1-(2-methoxyphenyl)piperazine (B120316) is a known high-affinity ligand for serotonin receptors. medchemexpress.commedchemexpress.com Some derivatives, such as 1,3-dimethyl-7-bromo-8-(phenylpiperazinopropylamino)-1H,3H-pyrimido[2,1-f]purine-2,4-dione, have been characterized as agonists of presynaptic and partial agonists of postsynaptic 5-HT1A receptors. nih.gov In contrast, other derivatives have been identified as potent 5-HT1A receptor antagonists. nih.gov

In addition to the 5-HT1A receptor, piperazine derivatives also interact with 5-HT2A and 5-HT2B receptors. nih.govnih.gov Some compounds are classified as mixed 5-HT1A/5-HT2A/α1 ligands. nih.gov The interaction with 5-HT2 receptors is exemplified by 1-(2,3-Dihydrobenzo[b] nih.govdioxin-5-yl)piperazine hydrochloride, which acts as a 5-HT2 receptor antagonist. biosynth.com Furthermore, studies on hybrid trifluoromethylphenylpiperazine (TFMPP)–methylenedioxybenzylpiperazine (MDBP) regioisomers revealed significant binding to 5-HT2B receptors, and for some isomers, modest binding to 5-HT2C receptors. nih.gov

Table 2: Binding Affinities (Ki, nM) of Select Piperazine Derivatives at Serotonin Receptors

| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT7 |

| Compound 13¹ | 1.1 | >250 | Not specified | Not specified |

| 3-TFMPP-3,4-MDBP (Compound 5)² | 188 | Not specified | Significant binding | Not specified |

| 2-TFMPP-2,3-MDBP (Compound 1)² | >1000 | Not specified | Significant binding | High affinity |

| 1-(2-Methoxyphenyl)piperazine derivatives³ | High affinity | Moderate to low | Not specified | Not specified |

| Arylpiperazine derivatives⁴ | 1.1 - 87 | 56 - 881 | Not specified | Not specified |

¹Data from a study on 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives. nih.gov ²Data from a study on TFMPP–MDBP regioisomers. nih.gov ³General finding for this class of compounds. medchemexpress.comacs.org ⁴Data from a study on new arylpiperazine 5-HT(1A) receptor ligands. nih.gov

Dopamine (B1211576) Pathway Interactions

The interaction of piperazine derivatives with the dopamine system is another critical aspect of their pharmacology. These compounds can modulate dopamine receptors and transporters, influencing dopamine signaling pathways. ontosight.ai

Several piperazine derivatives have been shown to bind to dopamine D2, D3, and D4 receptors. nih.govnih.gov For instance, certain arylpiperazine derivatives display moderate to low affinity for D2 receptors. nih.gov The piperazine analog of haloperidol (B65202) exhibits selective and increased affinity for the D4 receptor subtype compared to its piperidine (B6355638) counterpart. nih.gov Further exploration of the piperazine moiety has led to the identification of new selective ligands for the D4 receptor. nih.gov Additionally, some N-phenyl piperazine analogs have been synthesized and evaluated as potential dopamine D3 receptor ligands.

Beyond direct receptor binding, some piperazine derivatives, such as GBR-12879 dihydrochloride, interact with dopamine transporters, thereby influencing the reuptake of dopamine. ontosight.ai This modulation of dopamine levels in the synapse is a key mechanism for compounds targeting neurological and psychiatric disorders. ontosight.ai The compound 1-(2,3-Dihydrobenzo[b] nih.govdioxin-5-yl)piperazine hydrochloride is described as a dopamine receptor agonist. biosynth.com

Table 3: Binding Affinities (Ki, nM) of Select Piperazine Derivatives at Dopamine Receptors

| Compound | D2 | D4 |

| Arylpiperazine derivatives¹ | 94 - 1245 | Not specified |

| Compound 27² | Not specified | 0.84 |

| Compound 28² | Low affinity | 3.9 |

¹Data from a study on 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives. nih.gov ²Data from a study on piperazine analogs targeting the D4 receptor. nih.gov

Sigma-1 Receptor Agonism

A notable pharmacological property of certain piperazine dihydrochloride derivatives is their potent and selective agonism at the sigma-1 receptor. A prime example is the compound SA4503, chemically identified as 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)this compound. nih.gov This compound has demonstrated a high affinity for the sigma-1 receptor subtype with an IC50 value of 17 +/- 1.9 nM, while showing significantly lower affinity for the sigma-2 receptor subtype (IC50 = 1800 +/- 310 nM). nih.gov

The agonistic activity of SA4503 at the sigma-1 receptor is believed to underlie its cognitive-enhancing effects. nih.govnih.gov Research has shown that SA4503 can increase extracellular acetylcholine (B1216132) levels in the rat frontal cortex. nih.gov Furthermore, activation of the sigma-1 receptor by this compound has been shown to affect the expression of Iba1 in microglia/macrophages in the ischemic hemisphere following experimental stroke, although it did not appear to affect post-stroke inflammatory mediators. plos.orgresearchgate.net

Enzyme Activity Modulation

The influence of this compound and its derivatives on enzyme activity is a less explored but potentially significant aspect of their mechanism of action. While direct and broad-spectrum enzyme inhibition or activation is not the primary mechanism for piperazine itself, certain derivatives have been investigated for their effects on specific enzymes.

For example, the sigma-1 receptor agonist SA4503, a this compound derivative, was found not to affect the activity of acetylcholinesterase (AChE). nih.gov This distinguishes its mechanism for increasing acetylcholine levels from that of AChE inhibitors like tetrahydroaminoacridine (THA). nih.gov

Biological Membrane and Protein Interactions

The ability of this compound and its derivatives to interact with and traverse biological membranes is fundamental to their pharmacological activity. The lipophilicity of certain derivatives, such as those with a p-tolyl group, is enhanced, facilitating their passage across biological membranes to reach their target receptors. this compound itself has been noted for its interactions with biological membranes, which aids in its penetration and distribution. scbt.com The dihydrochloride salt form of many piperazine derivatives is specifically utilized to improve their solubility in aqueous environments, which is a crucial property for pharmaceutical applications. ontosight.ai

The interaction with proteins is a direct consequence of the receptor and enzyme modulation discussed previously. The fundamental action of these compounds is based on their ability to bind to specific protein targets, including G-protein coupled receptors like serotonin and dopamine receptors, and ligand-gated ion channels such as GABA receptors. nih.govmedchemexpress.com These interactions are highly specific, depending on the three-dimensional structure of both the piperazine derivative and the protein's binding pocket.

Pharmacokinetic and Metabolic Pathways in Research Models

The study of how a compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to understanding its pharmacological profile. In various research models, piperazine and its derivatives have been shown to undergo rapid absorption and distribution, followed by metabolic transformations and subsequent excretion.

Absorption and Tissue Distribution Profiles

Following oral administration, piperazine and its salts are readily absorbed from the gastrointestinal tract into the bloodstream. parasitipedia.netdefra.gov.uksaskoer.ca Peak plasma concentrations are typically reached within 1 to 2 hours after administration. parasitipedia.net Studies in various animal models, including pigs, poultry, dogs, and cats, have demonstrated this rapid absorption. parasitipedia.netdefra.gov.uksaskoer.ca

Once absorbed, piperazine is distributed to various tissues. Research has shown the presence of piperazine in the kidneys and liver. industrialchemicals.gov.au The elimination from the liver appears to be slower than from the kidneys. industrialchemicals.gov.au In laying hens, residues of piperazine have been detected in eggs up to 17 days after administration. parasitipedia.net Furthermore, piperazine can cross-react with ethylenediamine (B42938), a compound used in some topical creams, which can lead to allergic reactions in sensitized individuals. nih.gov

A study on a specific piperazine-based drug lead, MMV665917, in dairy calves showed that after a single oral dose, the total serum concentration of the compound exceeded the target concentration within 12 hours and remained at that level for over 24 hours. nih.gov The fecal concentration of the same compound surpassed the target level in just two hours and also persisted for more than 24 hours. nih.gov

| Research Model | Key Findings on Absorption & Distribution |

| Pigs | Readily absorbed orally, with highest plasma levels at 1-2 hours. parasitipedia.net |

| Poultry | Rapid oral absorption. Residues found in eggs up to 17 days post-administration. parasitipedia.net |

| Dogs & Cats | Rapidly absorbed from the GI tract. defra.gov.uksaskoer.ca |

| Dairy Calves | Oral administration of MMV665917 led to sustained serum and fecal concentrations. nih.gov |

| General | Distributed to kidneys and liver. industrialchemicals.gov.au |

Metabolite Identification and Metabolic Transformations

Piperazine undergoes metabolic transformations in the body, although a significant portion is excreted unchanged. parasitipedia.netsaskoer.caindustrialchemicals.gov.au In humans, it has been reported that piperazine is partially metabolized, with only about 15% of a dose being excreted in its original form. nih.gov The liver is a primary site of metabolism for piperazine. drugbank.com

One of the metabolic pathways involves nitrosation in the acidic environment of the stomach, leading to the formation of N-mononitrosopiperazine (MNPz). drugbank.com This metabolite can be further transformed into N-nitroso-3-hydroxypyrrolidine (NHPYR). drugbank.com

Studies on various piperazine derivatives have identified several metabolic reactions. These include:

Hydroxylation: This is a major metabolic pathway for many piperazine derivatives, often occurring on the aromatic ring. nih.govoup.comoup.com For instance, N-benzylpiperazine (BZP) is metabolized to p-hydroxy-BZP and m-hydroxy-BZP. nih.gov

N-dealkylation: This process involves the removal of an alkyl group from the nitrogen atoms of the piperazine ring.

Ring Cleavage: The piperazine ring itself can be broken down, leading to the formation of ethylenediamine derivatives. oup.comoup.com

Acetylation: Some metabolites, such as aniline (B41778) derivatives, can undergo acetylation. oup.comoup.com

Conjugation: Metabolites, particularly hydroxylated ones, can be conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility for excretion. nih.govoup.comoup.com For example, about 50% of p-hydroxy-BZP is excreted as a glucuronide conjugate. nih.gov

Research using Mycobacterium species has shown that these bacteria can acetylate piperazine rings and cleave carbon-nitrogen bonds, producing metabolites like N-(2-anilinoethyl)acetamide and N-acetyl-N'-phenylpiperazine from N-phenylpiperazine. nih.gov

| Parent Compound | Key Metabolites Identified | Metabolic Reactions | Research Model |

| Piperazine | N-mononitrosopiperazine (MNPz), N-nitroso-3-hydroxypyrrolidine (NHPYR) | Nitrosation | Human (in gastric juice) drugbank.com |

| N-benzylpiperazine (BZP) | p-hydroxy-BZP, m-hydroxy-BZP | Hydroxylation, Glucuronidation | Rat nih.gov |

| 1-(3-chlorophenyl)piperazine (mCPP) | hydroxy-mCPP isomers, N-(3-chlorophenyl)ethylenediamine, 3-chloroaniline | Hydroxylation, Ring Degradation, Acetylation, Glucuronidation/Sulfation | Rat oup.comoup.com |

| N-phenylpiperazine | N-(2-anilinoethyl)acetamide, N-acetyl-N'-phenylpiperazine | Acetylation, C-N bond cleavage | Mycobacterium spp. nih.gov |

Excretion Pathways in Experimental Systems

The primary route of excretion for piperazine and its metabolites is through the urine. parasitipedia.netdefra.gov.uksaskoer.ca In pigs, approximately 55% of an administered dose is excreted in the urine and about 16% in the feces, with 60% to 80% being the unchanged parent compound. parasitipedia.net In laying hens, over 70% of the dose is excreted within 24 hours. parasitipedia.net

The excretion of piperazine is generally rapid. parasitipedia.net It can be detected in the urine as early as 30 minutes after oral administration, with the maximum excretion rate occurring between 1 and 8 hours. defra.gov.uk For the most part, excretion is complete within 24 hours. defra.gov.uksaskoer.ca

In a study with rats administered N-benzylpiperazine (BZP), about 6.7% of the parent drug was excreted unchanged in the urine within 36 hours. nih.gov The major metabolite, p-hydroxy-BZP, accounted for approximately 25% of the dose excreted within 48 hours, with the minor metabolite, m-hydroxy-BZP, accounting for about 2%. nih.gov

| Research Model | Excretion Route | Percentage of Dose Excreted | Timeframe | Form of Excreted Compound |

| Pigs | Urine, Feces | ~55% (urine), ~16% (feces) | 24 hours | 60-80% unchanged piperazine parasitipedia.net |

| Laying Hens | Not specified | >70% | 24 hours | Not specified parasitipedia.net |

| Dogs & Cats | Urine | Not specified | 24 hours (practically complete) | Unchanged piperazine and metabolites defra.gov.uksaskoer.ca |

| Rats (BZP) | Urine | ~6.7% (BZP), ~25% (p-OH-BZP), ~2% (m-OH-BZP) | 36-48 hours | Parent drug and metabolites nih.gov |

| Humans | Urine | 60-75% | 24 hours | Not specified industrialchemicals.gov.au |

Spectrum of Biological Activities and Therapeutic Explorations

Anti-parasitic Efficacy Studies

The most well-documented biological activity of piperazine (B1678402) dihydrochloride (B599025) is its effectiveness against parasitic worms, particularly nematodes.

Anthelmintic Activity against Specific Nematode Species

Piperazine dihydrochloride has demonstrated significant anthelmintic efficacy against a variety of nematode species in both veterinary and preclinical studies.

A controlled trial in naturally infected pigs revealed that this compound, administered orally, was 99% to 100% effective against Ascaris suum and nodular worms, including Oesophagostomum dentatum and Oesophagostomum quadrispinulatum. nih.gov This treatment also led to a 98% and 100% reduction in the egg excretion of these respective species. nih.gov

In poultry, specifically broiler breeders naturally infected with Ascaridia galli, this compound administered in drinking water showed high efficacy. tandfonline.comtandfonline.comnih.gov The effectiveness against mature A. galli was 83%, 94%, and 100% at different concentrations, while efficacy against immature worms was 86%, 60%, and 100%. tandfonline.comtandfonline.comnih.gov Another study reported that a single oral administration of piperazine adipate, a related salt, resulted in 97% to 100% elimination of Ascaridia galli from chickens. researchgate.net

The following table summarizes the anthelmintic efficacy of this compound against specific nematode species based on research findings.

| Nematode Species | Host | Efficacy | Reference |

| Ascaris suum | Pigs | 99-100% | nih.gov |

| Oesophagostomum dentatum | Pigs | 99-100% | nih.gov |

| Oesophagostomum quadrispinulatum | Pigs | 99-100% | nih.gov |

| Ascaridia galli (mature) | Broiler Breeders | 83-100% | tandfonline.comtandfonline.comnih.gov |

| Ascaridia galli (immature) | Broiler Breeders | 60-100% | tandfonline.comtandfonline.comnih.gov |

Cellular and Molecular Mechanisms of Parasite Paralysis

The primary mechanism of action of this compound as an anthelmintic agent is the induction of flaccid paralysis in susceptible nematodes. smolecule.comconicet.gov.ar This paralysis prevents the worms from maintaining their position within the host's gastrointestinal tract, leading to their expulsion. smolecule.comdrugbank.comwikipedia.orgpatsnap.com

The molecular basis for this paralytic effect is believed to be the agonistic activity of piperazine on gamma-aminobutyric acid (GABA) receptors in the parasite's neuromuscular system. conicet.gov.ardrugbank.comwikipedia.orgpatsnap.com GABA is an inhibitory neurotransmitter. patsnap.com Piperazine's binding to these receptors is thought to cause hyperpolarization of the nerve endings by increasing the permeability of the cell membrane to chloride ions. conicet.gov.arpatsnap.com This influx of chloride ions leads to muscle relaxation and ultimately, flaccid paralysis of the worm. patsnap.comrjptonline.org This mechanism of action is selective for helminths because vertebrates primarily utilize GABA in the central nervous system, and the GABA receptors in helminths are of a different isoform. wikipedia.org

Antimicrobial Activities

In addition to its well-established anti-parasitic properties, piperazine and its derivatives have been investigated for their potential antimicrobial activities, including antibacterial, antifungal, and antiviral effects.

Antibacterial Effects against Microbial Strains

Several studies have explored the antibacterial potential of piperazine derivatives against a range of bacterial strains. Research has shown that certain piperazine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

One study synthesized a series of piperazine derivatives and tested their antibacterial activity against Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli. Many of the synthesized compounds demonstrated significant antimicrobial properties. Another investigation of novel piperazine derivatives reported potent bactericidal activities for some compounds against strains like Shigella flexineri, S. aureus, and Methicillin-Resistant Staphylococcus aureus (MRSA). ijcmas.com

The table below presents a summary of bacterial strains against which piperazine derivatives have shown activity.

| Bacterial Strain | Gram Type | Activity | Reference |

| Staphylococcus aureus | Gram-positive | Active | ijcmas.com |

| Streptomyces epidermidis | Gram-positive | Active | |

| Pseudomonas aeruginosa | Gram-negative | Active | |

| Escherichia coli | Gram-negative | Active | |

| Shigella flexineri | Gram-negative | Active | ijcmas.com |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Gram-positive | Active | ijcmas.com |

Antifungal Efficacy against Fungal Pathogens

The antifungal potential of piperazine derivatives has also been a subject of scientific inquiry. Studies have demonstrated the efficacy of certain piperazine compounds against various fungal pathogens.

Research on synthesized piperazine derivatives showed significant antifungal activity against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. acgpubs.org In one study, piperazine derivatives containing an imidazole (B134444) moiety showed better antifungal activity compared to those with a triazole moiety. japsonline.comjapsonline.com Another study reported that alkylated piperazine-azole hybrids exhibited broad-spectrum activity against non-albicans Candida and Aspergillus strains. nih.gov

The following table summarizes the fungal pathogens against which piperazine derivatives have demonstrated efficacy.

| Fungal Pathogen | Activity | Reference |

| Candida albicans | Active | acgpubs.orgjapsonline.comjapsonline.com |

| Aspergillus niger | Active | acgpubs.org |

| Aspergillus flavus | Active | acgpubs.org |

| Aspergillus fumigatus | Active | acgpubs.org |

| Non-albicans Candida strains | Active | nih.gov |

| Aspergillus strains | Active | nih.gov |

Antiviral Properties

The antiviral potential of piperazine and its derivatives has been explored against several viruses. Research has indicated that certain piperazine-containing compounds exhibit promising antiviral activities.

For instance, a piperazine hydrochloride analog showed promising activity against HIV-1. arabjchem.org Other piperazine derivatives have demonstrated inhibitory effects against the hepatitis B virus (HBV) and various coronaviruses, including SARS-CoV-2 variants, HCoV-OC43, and HCoV-229E. arabjchem.orgacs.org Additionally, piperazine has been investigated for its activity against the Chikungunya virus, with studies suggesting it binds to the hydrophobic pocket of the virus's capsid protein. nih.gov Some piperazine derivatives have also shown a broad spectrum of activity against human rhinovirus (HRV) serotypes. nih.gov

The table below lists viruses against which piperazine derivatives have shown antiviral properties.

| Virus | Antiviral Effect | Reference |

| Human Immunodeficiency Virus 1 (HIV-1) | Inhibitory activity | arabjchem.org |

| Hepatitis B Virus (HBV) | Inhibitory activity | arabjchem.org |

| SARS-CoV-2 and other coronaviruses | Potent antiviral activities | acs.org |

| Chikungunya virus | Binds to capsid protein | nih.gov |

| Human Rhinovirus (HRV) | Broad-spectrum activity | nih.gov |

Anticancer Research and Antineoplastic Potential

The piperazine scaffold is a prominent feature in many compounds developed for cancer therapy. nih.gov Derivatives of this compound have been a focal point of anticancer research, demonstrating the ability to impede the growth of malignant cells and trigger programmed cell death. nih.gove-century.us

A substantial body of research has demonstrated the potent anti-proliferative effects of piperazine derivatives against various cancer cell lines in laboratory settings. smolecule.com For instance, a novel piperazine derivative, identified as C505, exhibited significant toxicity at very low concentrations (GI50 < 0.16 μM) against human leukemia (K562), cervical cancer (HeLa), and gastric cancer (AGS) cell lines. nih.gove-century.us This highlights the broad-spectrum potential of such compounds.

Further studies have synthesized and evaluated series of piperazine derivatives, revealing their cytotoxic activities. For example, novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed high cytotoxicity levels against liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines, with a 50% growth inhibition observed at micromolar concentrations. mdpi.com Similarly, chrysin-piperazine conjugates have been identified as highly active candidates against cervical (HeLa and CaSki) and ovarian (SK-OV-3) cancer cell lines. researchgate.net Another study on novel piperazine substituted indole (B1671886) derivatives identified compounds with promising anti-inflammatory and antioxidant activities, which can be linked to anticancer effects. researchgate.net

The following table summarizes the in vitro anti-proliferative activity of selected piperazine derivatives:

| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference(s) |

| C505 (a piperazine derivative) | K562 (Leukemia), HeLa (Cervical), AGS (Gastric) | Potent inhibition of cell proliferation with GI50 values between 0.06-0.16 μM. | nih.gove-century.us |

| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | HUH7 (Liver), MCF7 (Breast), HCT116 (Colon) | Demonstrated high cytotoxicity and significant cell growth inhibitory activity. | mdpi.com |

| Chrysin-piperazine conjugates (7j, 7o, 7h, 7l) | HeLa (Cervical), CaSki (Cervical), SK-OV-3 (Ovarian) | Showed high activity and sensitivity against the respective cancer cell lines. | researchgate.net |

| Novel aloe emodin–hydroxyethyl piperazine hybrid dihydrochloride (AE-NPC) | CAL-27 (Oral Cancer) | Exhibited an IC50 value of 14.4 ± 2.9 μM. | researchgate.net |

| Piperazine derivatives (PD-1 and PD-2) | HepG2 (Liver) | Effectively restrained cell growth in a dose-dependent manner. | rjeid.com |

Beyond inhibiting proliferation, a key mechanism of action for many piperazine-based anticancer compounds is the induction of apoptosis, or programmed cell death. The piperazine derivative C505 was found to kill cancer cells by inducing cell cycle arrest and apoptosis. nih.gove-century.us This process is often caspase-dependent, indicating the activation of a specific molecular pathway leading to cell death. nih.gov

Similarly, a novel aloe emodin–hydroxyethyl piperazine hybrid dihydrochloride (AE-NPC) was shown to induce apoptosis in oral cancer CAL-27 cells through the production of reactive oxygen species (ROS), DNA damage, and activation of mitochondrial pathways. researchgate.net Research on other piperazine derivatives has also confirmed their ability to induce apoptosis in tumor cells, distinguishing their mode of action from other established anticancer drugs. mdpi.com

| Compound/Derivative | Malignant Cell Line(s) | Mechanism of Apoptosis Induction | Reference(s) |

| C505 (a piperazine derivative) | K562 (Leukemia), HeLa (Cervical), AGS (Gastric) | Induces caspase-dependent apoptosis and cell cycle arrest. | nih.gove-century.us |

| Aloe emodin–hydroxyethyl piperazine hybrid dihydrochloride (AE-NPC) | CAL-27 (Oral Cancer) | Involves ROS production, DNA damage, and mitochondrial pathways. | researchgate.net |

| General Piperazine Derivatives | Various tumor cells | Direct induction of apoptosis. | mdpi.com |

Neuroprotective and Neurodegenerative Disease Research

The potential of this compound derivatives to protect nerve cells from damage has been an active area of investigation, particularly in the context of stroke and neurodegenerative diseases. thieme-connect.comthieme-connect.com Cutamesine (B1662484) (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl) this compound), a selective sigma-1 receptor ligand, has demonstrated neuroprotective effects. nih.gov

Research has shown that cutamesine can significantly reduce noise-induced hearing loss and cochlear damage by protecting fibrocytes within the cochlear spiral limbus from cell death. nih.govelsevierpure.com In other studies, derivatives of piperazine have been synthesized and evaluated for their neuroprotective effects against glutamate-induced neurotoxicity in SH-SY5Y cells, a model for neuronal cell death. thieme-connect.comthieme-connect.com Some of these derivatives exhibited potent neuroprotective activity, suggesting their potential for the treatment of conditions like stroke. thieme-connect.com

Anti-inflammatory and Antioxidant Properties

Several studies have highlighted the anti-inflammatory and antioxidant capabilities of piperazine derivatives. researchgate.netrjeid.comresearchgate.net One study on novel piperazine derivatives, PD-1 and PD-2, demonstrated noteworthy anti-inflammatory activity in a dose-dependent manner. rjeid.com These compounds led to a significant inhibition of nitrite (B80452) production and tumour necrosis factor-alpha (TNF-α) generation. rjeid.com Compound PD-2 also exhibited good antioxidant activity. rjeid.comresearchgate.net

The antioxidant properties of piperazine derivatives are often linked to their ability to scavenge free radicals. researchgate.net For example, chrysin-piperazine conjugates have shown remarkable antioxidant power in scavenging DPPH and ABTS radicals. researchgate.net This dual anti-inflammatory and antioxidant activity suggests that this compound derivatives could be beneficial in managing diseases with an inflammatory and oxidative stress component.

Psychotropic and Mood Disorder Research

The piperazine nucleus is a core component of many compounds with activity in the central nervous system, including those investigated for psychotropic and mood-stabilizing effects. mdpi.com The recreational use of some piperazine derivatives for their stimulant and hallucinogenic effects has been documented, highlighting their potent psychoactive properties. researchgate.netresearchgate.net

Specific this compound derivatives have been explored for their potential as antidepressants. A notable example is SA4503 [1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)this compound], a selective sigma-1 receptor agonist. nih.govoup.com Studies using the forced swimming test in rats, a common model for predicting antidepressant efficacy, have shown that SA4503 can decrease immobility time, an indicator of antidepressant-like activity. nih.gov

Furthermore, SA4503 has been shown to have a synergistic effect with the classic tricyclic antidepressant imipramine. nih.gov Research also indicates that repeated administration of SA4503 can enhance the locomotor hyperactivity induced by dopamine (B1211576) stimulants, a characteristic shared by other antidepressants. nih.gov These findings suggest that piperazine derivatives acting on the sigma-1 receptor may hold promise for the development of new antidepressant therapies. oup.com Another piperazine derivative of xanthone (B1684191), HBK-6, also demonstrated potent antidepressant-like activity in the forced swim test in mice, appearing to mediate its effect through the serotonergic system. merckmillipore.com

Anxiolytic Effects

Research into the anxiolytic (anxiety-reducing) properties of piperazine-containing compounds has revealed a significant association with the serotonergic system, particularly the 5-HT1A receptors. silae.itnih.govufg.brcdnsciencepub.com Many piperazine derivatives act as agonists or partial agonists at these receptors, a mechanism shared by established anxiolytic drugs like buspirone. nih.govnih.gov

Studies have demonstrated that various piperazine derivatives exhibit anxiolytic-like effects in preclinical models. For instance, compounds such as trifluoromethylphenylpiperazine (TFMPP) and m-chlorophenylpiperazine (mCPP) have been identified as agonists at 5-HT1A receptors. silae.it Further research on novel phenylpiperazine derivatives, like LQFM005, has shown that they produce anxiolytic-like effects in mice, which are reversed by the administration of a 5-HT1A antagonist, WAY-100635, confirming the involvement of this receptor. ufg.brcdnsciencepub.com

The anxiolytic potential of piperazine derivatives is not limited to a single chemical class. A variety of N-substituted piperazines have been synthesized and evaluated in behavioral tests such as the elevated plus-maze (EPM) and the four-plate test, consistently demonstrating anxiety-reducing activities. ufg.brnih.govplos.orgnih.gov For example, the derivative 1-(2-(2,5-dimethylphenoxy) ethyl)-4-phenylthis compound showed activity in the four-plate test, indicating anxiolytic-like properties. silae.it Similarly, other derivatives have been found to exert their effects through direct participation of 5-HT1A receptors, and in some cases, indirect involvement of the GABAergic system. nih.govsci-hub.se

The following table summarizes the findings from various studies on the anxiolytic effects of different piperazine derivatives.

| Compound/Derivative | Model/Test | Key Findings | Putative Mechanism of Action | Reference(s) |

| Ipsapirone, Buspirone, TFMPP, mCPP | Hippocampal Neurons | Agonists at 5-HT1A receptors, inhibiting adenylate cyclase. | 5-HT1A receptor agonism. | silae.itnih.gov |

| LQFM005 | Elevated Plus Maze (EPM), Open Field Test | Increased time in open arms (EPM) and center of open field, indicating anxiolytic-like effect. | Partial 5-HT1A receptor agonism. | ufg.br |

| LQFM213 | Elevated Plus Maze (EPM) | Elicited anxiolytic-like effects. | Involvement of the serotonergic pathway (blocked by WAY100635). | cdnsciencepub.com |

| HBK-14 & HBK-15 | Four-Plate Test (mice), EPM (rats) | Both compounds possess anxiolytic-like properties. HBK-14 showed greater anxiolytic-like activity. | 5-HT1A and 5-HT7 receptor antagonism. | plos.orgnih.gov |

| Compound 3o & 4p | Elevated Plus Maze (EPM) | Confirmed anxiolytic effects. | Direct 5-HT1A receptor participation and indirect GABAergic involvement. | nih.gov |

| LQFM212 | Elevated Plus Maze, Light-Dark Box | Demonstrated anxiolytic-like activity. | Involvement of benzodiazepine (B76468) site of GABAA receptor, nicotinic, and serotonergic pathways. | sci-hub.se |

Influence on Brain Plasticity and Functional Recovery

Beyond anxiolytic effects, certain piperazine derivatives have been shown to influence brain plasticity and promote functional recovery after neurological injury. A notable example is the sigma-1 receptor agonist, 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)this compound (SA4503). bohrium.comnih.govoup.com

Research in experimental stroke models has demonstrated that treatment with SA4503 enhances the recovery of sensorimotor function. bohrium.comnih.gov This effect is not due to a reduction in the initial infarct size but rather to the stimulation of brain plasticity. bohrium.comnih.govoup.com The sigma-1 receptor, which is upregulated in the peri-infarct area after a stroke, particularly in reactive astrocytes, appears to be the key target. bohrium.comnih.gov

Activation of the sigma-1 receptor by this piperazine derivative has been shown to:

Increase the levels of synaptic proteins, such as neurabin and neurexin, in the peri-infarct area. bohrium.com

Promote neurite outgrowth in primary cortical neuronal cultures. bohrium.comnih.gov

Stimulate the cellular transport of biomolecules essential for brain repair. bohrium.comnih.gov